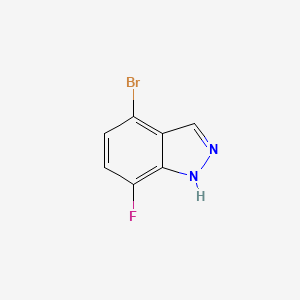

4-Bromo-7-fluoro-1H-indazole

Vue d'ensemble

Description

4-Bromo-7-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the 4 and 7 positions, respectively, adds unique chemical properties to this compound, making it a valuable subject for research and industrial applications.

Applications De Recherche Scientifique

4-Bromo-7-fluoro-1H-indazole has a wide range of scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.

Biological Research: The compound is used as a tool to study various biological pathways and molecular targets, including kinase inhibition and receptor modulation.

Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mécanisme D'action

Target of Action

Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Mode of Action

It’s known that indazole-containing compounds can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Biochemical Pathways

Indazole-containing compounds have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) .

Result of Action

Indazole derivatives have been evaluated for their inhibitory activities against human cancer cell lines .

Analyse Biochimique

Biochemical Properties

4-Bromo-7-fluoro-1H-indazole plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been found to interact with enzymes such as acetylcholinesterase and aldose reductase, inhibiting their activity. These interactions are crucial as they can modulate biochemical pathways involved in neurotransmission and glucose metabolism . Additionally, this compound has shown potential as an inhibitor of HIV protease, which is essential for the maturation of the HIV virus . The nature of these interactions typically involves binding to the active sites of the enzymes, thereby preventing their normal function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G0-G1 phase . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis . Its impact on cellular metabolism includes alterations in glucose uptake and utilization, which can affect overall cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to their active sites, as seen with acetylcholinesterase and aldose reductase . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in their activity. Additionally, this compound can interact with DNA and RNA, affecting gene expression by altering the transcription and translation processes . These interactions can result in changes in the levels of specific proteins, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These long-term effects are particularly relevant in the context of chronic diseases, where continuous modulation of biochemical pathways may be required.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the metabolic flux of glucose and lipids, leading to changes in metabolite levels . The compound’s interaction with aldose reductase, for example, can influence the polyol pathway, which is implicated in diabetic complications . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its effects . The localization of this compound within these organelles is critical for its function, as it allows the compound to interact with key biomolecules involved in cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize primarily in the nucleus and mitochondria, where it can interact with DNA, RNA, and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of this compound in the nucleus allows it to modulate gene expression, while its accumulation in mitochondria can affect cellular energy metabolism and apoptosis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the bromination of a suitable precursor, followed by a ring closure reaction and deprotection steps. For example, starting from 2-fluorobenzaldehyde, the compound can be synthesized through a series of reactions involving hydrazine and brominating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often utilize transition metal catalysts to facilitate the cyclization process, reducing the formation of byproducts and improving overall efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-7-fluoro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Brominating Agents: Such as N-bromosuccinimide (NBS) for bromination.

Hydrazine: For the initial formation of benzylidenehydrazine intermediates.

Transition Metal Catalysts: Such as copper or palladium catalysts to facilitate cyclization and substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex indazole-based structures .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Bromo-7-fluoro-1H-indazole include:

4-Bromo-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

7-Fluoro-1H-indazole:

1H-Indazole: The parent compound without any halogen substitutions, used as a reference for studying the effects of bromine and fluorine substitutions

Uniqueness

The uniqueness of this compound lies in the combined presence of bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects enhance its reactivity and binding properties, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

4-Bromo-7-fluoro-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including the presence of bromine and fluorine atoms, contribute to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial activities. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical interactions, and relevant research findings.

- Molecular Formula : C₈H₆BrFN₂

- Molecular Weight : 229.05 g/mol

- Structure : The compound is characterized by a bromine atom at the fourth position and a fluorine atom at the seventh position of the indazole ring.

This compound exhibits its biological effects primarily through the following mechanisms:

-

Enzyme Inhibition :

- The compound inhibits key enzymes such as acetylcholinesterase and aldose reductase, which are involved in neurotransmission and glucose metabolism, respectively.

- By binding to the active sites of these enzymes, it modulates critical biochemical pathways.

-

Cell Signaling Modulation :

- It influences various cell signaling pathways related to inflammation and cancer progression. The compound's ability to alter these pathways positions it as a potential therapeutic agent in treating inflammatory diseases and cancer.

-

Subcellular Localization :

- This compound localizes primarily in the nucleus and mitochondria, allowing it to interact with DNA and RNA, thereby influencing gene expression and cellular metabolism.

Anticancer Properties

Research indicates that this compound has significant anticancer potential. It has been shown to induce apoptosis in cancer cells through various pathways:

- Cell Viability Reduction : Studies demonstrate that this compound reduces cell viability in several cancer cell lines (e.g., breast and prostate cancer) by inducing cell cycle arrest and apoptosis.

- Mechanistic Insights : The compound's interaction with specific molecular targets involved in cell proliferation suggests a promising role in cancer therapeutics .

Antimicrobial Activity

The compound has also exhibited noteworthy antimicrobial properties:

- Bactericidal Effects : It shows selective activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for various strains .

- Biofilm Inhibition : It demonstrates moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating biofilm-associated infections .

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory effects:

- Inhibition of Inflammatory Mediators : The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2), suggesting its utility in managing inflammatory conditions.

Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in tumor growth in xenograft models when treated with the compound. |

| Study B | Showed inhibition of bacterial growth and biofilm formation in MRSA strains at concentrations lower than traditional antibiotics. |

| Study C | Reported modulation of inflammatory pathways leading to decreased levels of TNF-α in vitro. |

Propriétés

IUPAC Name |

4-bromo-7-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXVNDLMTIOXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308733 | |

| Record name | 4-Bromo-7-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186334-63-3 | |

| Record name | 4-Bromo-7-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186334-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.